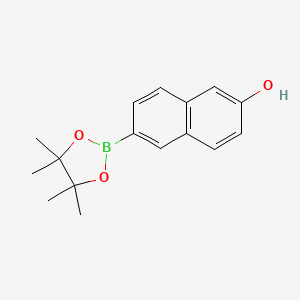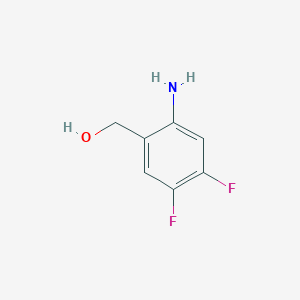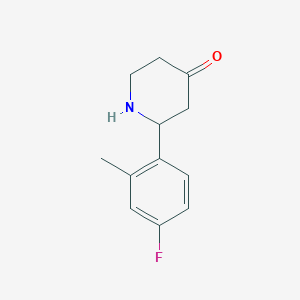![molecular formula C8H5F3N2 B1323530 4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-96-8](/img/structure/B1323530.png)
4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound
Applications De Recherche Scientifique
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a pyridine derivative It’s known that pyridine derivatives are widely used in the pharmaceutical industry and have been found to exhibit a broad range of biological activities .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest metabolism or growth.
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to improve their metabolic stability, which could potentially enhance the bioavailability of this compound .
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests , suggesting that they may have pesticidal activity at the molecular and cellular level.
Action Environment
It’s known that the presence of the trifluoromethyl group in organic compounds can improve their stability under various environmental conditions .
Analyse Biochimique
Biochemical Properties
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the binding of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors or epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo various metabolic reactions, including hydroxylation, demethylation, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity .
Transport and Distribution
The transport and distribution of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression or to the mitochondria to affect cellular respiration and energy production. Understanding the subcellular localization of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine provides insights into its precise mechanisms of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene, followed by cyclization to form the pyrrolo[2,3-b]pyridine ring . Another approach involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, which proceeds regioselectively to form the desired product .
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced purification techniques is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine include metal catalysts, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from the reactions of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine depend on the specific reaction conditions and reagents used. For example, metalation reactions can lead to the formation of (trifluoromethyl)pyridyllithiums, while condensation reactions can yield substituted pyridine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine: A closely related compound with similar chemical properties and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar research contexts.
Fluorinated Quinolines: Compounds with fluorine substituents that exhibit unique chemical and biological properties.
Uniqueness
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which combine the properties of both pyridine and pyrrole rings with the electron-withdrawing effects of the trifluoromethyl group
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVZAOBNZQKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251796 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-96-8 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092579-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)











